molecular formula C7H8OS B7724658 2-Propionylthiophene CAS No. 213611-32-6

2-Propionylthiophene

Cat. No. B7724658
M. Wt: 140.20 g/mol
InChI Key: MFPZQZZWAMAHOY-UHFFFAOYSA-N
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Patent
US06706725B1

Procedure details

30 g (214.3 mmol) of 1-2-thienyl-1-propanone are dissolved in 120 mL of ethylene glycol. 93 g (856 mmol) of trimethylsilyl chloride are then added. The reaction medium is stirred at room temperature for 24 hours. After treatment with water, the medium is extracted with ethyl acetate and the organic phases are then combined, dried and concentrated under reduced pressure. The residue obtained is purified by chromatography on a column of silica (eluent: 90 heptane/10 ethyl acetate). A yellow oil is obtained (m=15 g; Y=38%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:9])[CH2:7][CH3:8].C[Si](Cl)(C)C.[CH2:15](O)[CH2:16][OH:17]>>[CH2:7]([C:6]1([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[O:17][CH2:16][CH2:15][O:9]1)[CH3:8]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
S1C(=CC=C1)C(CC)=O
Name
Quantity
120 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After treatment with water, the medium is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica (eluent: 90 heptane/10 ethyl acetate)
CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained (m=15 g; Y=38%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)C1(OCCO1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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